![molecular formula C7H14O B6280136 (1S,2S)-2-methylcyclohexan-1-ol CAS No. 15963-37-8](/img/no-structure.png)
(1S,2S)-2-methylcyclohexan-1-ol
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Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages, reaction conditions, and the difficulty or cost of the synthesis process .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, hybridization states, and other structural features .Chemical Reactions Analysis
This section would detail the compound’s reactivity, including common reactions it undergoes, its behavior under various conditions, and any catalysts that may affect its reactivity .Physical And Chemical Properties Analysis
This would include the compound’s melting and boiling points, solubility, density, and other physical properties. Chemical properties might include acidity/basicity, redox potential, and reactivity towards common reagents .Scientific Research Applications
Energy Storage and Hydrogen Carriers
One significant area of application for compounds structurally related to (1S,2S)-2-methylcyclohexan-1-ol is in energy storage, particularly as hydrogen carriers. Research indicates that cycloalkanes, including methylcyclohexane derivatives, are promising candidates for hydrogen storage and delivery due to their ability to store hydrogen in a liquid state, offering a practical solution for hydrogen transportation and storage challenges. Bourane et al. (2016) provided an overview of organic compounds as hydrogen carriers, highlighting the potential of cycloalkanes and specifically methylcyclohexane for this application, due to their desirable physical properties, stability, and cost criteria (Bourane et al., 2016).
Agriculture and Ethylene Inhibition
In agriculture, structurally similar compounds to (1S,2S)-2-methylcyclohexan-1-ol, such as 1-methylcyclopropene, have been extensively researched for their ability to inhibit ethylene action, extending the shelf life of fruits and vegetables. Blankenship and Dole (2003) reviewed the action and application of 1-methylcyclopropene in inhibiting ethylene effects across a broad range of crops, demonstrating its effectiveness in preserving the quality of perishable goods (Blankenship & Dole, 2003).
Chemical Synthesis and Catalysis
Compounds like (1S,2S)-2-methylcyclohexan-1-ol also find applications in chemical synthesis and catalysis. Cao et al. (2018) discussed the catalytic oxidation of cyclohexene, a process relevant to the production of industrially important intermediates. Their review on selective catalytic oxidation highlights the broad utility of cyclohexene derivatives in synthesizing various chemical products with different oxidation states and functional groups, underlining the synthetic value of such compounds in both academic and industrial settings (Cao et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S,2S)-2-methylcyclohexan-1-ol involves the reduction of a ketone intermediate derived from the starting material cyclohexanone.", "Starting Materials": [ "Cyclohexanone", "Methylmagnesium bromide", "Borane" ], "Reaction": [ "Cyclohexanone is reacted with methylmagnesium bromide to form the corresponding alcohol intermediate.", "The alcohol intermediate is then reacted with borane to form the corresponding boronate ester.", "The boronate ester is then reduced with sodium borohydride to form (1S,2S)-2-methylcyclohexan-1-ol." ] } | |
CAS RN |
15963-37-8 |
Product Name |
(1S,2S)-2-methylcyclohexan-1-ol |
Molecular Formula |
C7H14O |
Molecular Weight |
114.2 |
Purity |
95 |
Origin of Product |
United States |
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